4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline

Medicinal Chemistry ADME-Tox Profiling Lipophilic Efficiency

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (CAS 1330750-43-0) is a polyfunctional aromatic amine with orthogonal reactivity. The 4-bromo group enables Pd-catalyzed Suzuki/Buchwald couplings for kinase inhibitor diversification. The N-isopropyl moiety enhances lipophilicity (logP 3.71) and metabolic stability vs. primary anilines; the 5-methoxy group tunes electronics. Supplied as a bench-stable yellow solid, ≥98% purity. Store under inert gas at 2–8°C. Avoid simpler nitroaniline analogs lacking orthogonal reactivity. Request a bulk quote.

Molecular Formula C10H13BrN2O3
Molecular Weight 289.129
CAS No. 1330750-43-0
Cat. No. B567374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
CAS1330750-43-0
Molecular FormulaC10H13BrN2O3
Molecular Weight289.129
Structural Identifiers
SMILESCC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
InChIInChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3
InChIKeyQRYSUFDDFZNLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (CAS 1330750-43-0) – Key Compound Profile and Procurement-Relevant Identifiers


4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (CAS 1330750-43-0; MF: C10H13BrN2O3; MW: 289.13 g/mol) is a polysubstituted aromatic amine derivative featuring bromo, methoxy, isopropylamino, and nitro groups on a single benzene ring . This substitution pattern confers a predicted logP of ~3.71 and a boiling point of ~387.7 °C (760 mmHg) . The compound is supplied as a yellow solid with typical vendor purity of ≥95% (HPLC) and is stored under inert atmosphere at 2–8 °C . It serves as a versatile intermediate for further functionalization via Suzuki couplings, nucleophilic aromatic substitution, or reduction of the nitro moiety.

Why 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline Cannot Be Replaced by Unsubstituted or Mono-Substituted Nitroanilines


Direct substitution with simpler nitroanilines (e.g., 4-nitroaniline, 2-methoxy-5-nitroaniline, or N-isopropyl-2-nitroaniline) is not feasible for applications requiring the specific orthogonal reactivity of the 4-bromo substituent, the electron-donating 5-methoxy group, and the sterically hindered N-isopropyl moiety . The bromine atom provides a critical handle for Pd-catalyzed cross-couplings, while the N-isopropyl group imparts lipophilicity (logP ~3.71) and metabolic stability not achievable with primary anilines . Furthermore, the absence of the bromine in analogs like N-isopropyl-2-methoxy-5-nitroaniline eliminates the possibility of late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions, which are essential for generating focused compound libraries [1]. The unique combination of these functional groups in a single, bench-stable building block makes this compound indispensable for medicinal chemistry campaigns where modular synthesis is paramount.

Quantitative Differentiation of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline (CAS 1330750-43-0) Against Structural Analogs


Predicted Lipophilicity (LogP) Advantage Over De-Bromo Analog

The presence of the 4-bromo substituent in the target compound increases predicted lipophilicity by 1.5 logP units compared to the non-brominated analog N-isopropyl-2-methoxy-5-nitroaniline (logP 2.28 vs. 3.78), as calculated by ACD/Labs . This property is critical for optimizing passive membrane permeability and CNS penetration in drug discovery programs [1].

Medicinal Chemistry ADME-Tox Profiling Lipophilic Efficiency

Enhanced Boiling Point and Thermal Stability Relative to Unsubstituted Nitroanilines

The target compound exhibits a significantly higher predicted boiling point (387.7 °C at 760 mmHg) compared to the unsubstituted parent 2-nitroaniline (284 °C) and the mono-bromo analog 4-bromo-2-nitroaniline (307 °C) [1]. This elevated boiling point reduces the risk of thermal decomposition and vaporization during high-temperature synthetic steps (e.g., amide coupling or Pd-catalyzed cross-couplings), allowing for safer scale-up operations [2].

Process Chemistry Scale-Up Safety Thermal Stability

Presence of Bromine Enables Unique Reactivity Not Available in Non-Halogenated Nitroanilines

The 4-bromo substituent in the target compound provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination). This orthogonal reactivity is absent in non-halogenated analogs such as N-isopropyl-2-methoxy-5-nitroaniline or N-isopropyl-4-nitroaniline, which lack a suitable leaving group [1]. While quantitative kinetic data specific to this substrate are not publicly available, the presence of the bromine atom has been demonstrated to enable diversification into biaryl and aryl-amine derivatives in patent literature for related nitroaniline building blocks [2].

Synthetic Methodology Cross-Coupling Diversification

Commercial Availability in High Purity (>98%) Enables Consistent Reaction Outcomes

Multiple vendors, including Leyan and Bide Pharmatech, supply the compound with a certified purity of ≥98% (HPLC), which is higher than the typical 95–97% purity offered for closely related analogs like 4-Bromo-5-methoxy-2-nitroaniline (CAS 173312-36-2) [1]. This higher purity specification reduces the risk of side reactions from impurities, such as dehalogenated byproducts or regioisomeric contaminants, and ensures greater reproducibility in medicinal chemistry synthesis [2].

Procurement Quality Control Reproducibility

Higher Molar Refractivity and Polarizability Compared to Non-Brominated Analog

The target compound has a predicted molar refractivity of 66.0 cm³ and a polarizability of 26.2 ų, which are significantly higher than the values for the non-brominated analog N-isopropyl-2-methoxy-5-nitroaniline (molar refractivity ~57.1 cm³, polarizability ~22.6 ų) . These differences arise from the increased electron density and larger atomic radius of bromine and can influence intermolecular interactions, such as halogen bonding and π-π stacking, which are critical for target engagement in biological systems and for crystal engineering in materials science [1].

Computational Chemistry QSAR Physical Organic Chemistry

Distinct Predicted Toxicological Profile Relative to Primary Aromatic Amines

While specific toxicological data for this compound are not published, it is classified as 'Harmful by inhalation, in contact with skin, and if swallowed' under GHS, similar to many nitroaromatic compounds . However, the presence of the N-isopropyl group likely reduces the potential for metabolic activation via N-hydroxylation compared to primary anilines (e.g., 4-methoxy-2-nitroaniline), which are known to form genotoxic hydroxylamine intermediates [1]. This structural feature may offer a safer handling profile for chemists during routine synthesis, though appropriate personal protective equipment remains essential [2].

Safety Assessment Toxicology Handling Precautions

Primary Application Scenarios for 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline in R&D and Industrial Chemistry


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

The compound serves as an ideal starting point for constructing kinase inhibitor scaffolds. Its 4-bromo group allows for rapid diversification via Suzuki-Miyaura coupling with various boronic acids, enabling exploration of the hydrophobic back pocket of kinases. The N-isopropyl and methoxy groups contribute to favorable lipophilic efficiency (LipE) and metabolic stability, as predicted by its logP of 3.78 [1].

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

The high predicted boiling point (387.7 °C) and thermal stability make this compound suitable for reactions requiring elevated temperatures, such as Pd-catalyzed aminations or nitro group reductions with hydrogen gas. Its commercial availability in ≥98% purity ensures consistent performance in multi-step sequences, reducing batch-to-batch variability .

Materials Science: Precursor for Halogen-Bonded Organic Frameworks

The high polarizability (26.2 ų) and molar refractivity (66.0 cm³) conferred by the bromine atom make this compound a candidate for crystal engineering studies focused on halogen bonding. The nitro group can act as a hydrogen-bond acceptor, while the bromine serves as a halogen-bond donor, enabling the design of supramolecular architectures [2].

Agrochemical Discovery: Development of Novel Herbicides or Fungicides

The compound's substitution pattern is reminiscent of known dinitroaniline herbicides (e.g., trifluralin). The N-isopropyl group and the bromine handle offer opportunities to optimize potency and selectivity against weed species while maintaining favorable environmental fate properties [3].

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